Cas no 25613-05-2 (N-(3alpha,6beta,7alpha-Trihydroxy-5beta-cholan-24-oyl)-taurine)

N-(3alpha,6beta,7alpha-Trihydroxy-5beta-cholan-24-oyl)-taurine Chemical and Physical Properties
Names and Identifiers
-
- Tauro-α-muricholic Acid
- Tauro-α-muricholic Acid Sodium Salt
- Tauro-alpha-muricholic acid
- T-alpha-MCA
- N-(3alpha,6beta,7alpha-Trihydroxy-5beta-cholan-24-oyl)-taurine
- ST 24:1;O4;T
- Tauro-b-muricholic Acid Sodium Salt
- 2-[(3,6,7-Trihydroxy-24-oxocholan-24-yl)amino]ethane-1-sulfonic acid
- PD057076
- 25613-05-2
- CHEBI:182730
- 2-[4-(3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]ethanesulonic acid
- DTXSID50865247
- 25696-60-0
- 2-[[(3a,5ss,6ss,7ss)-3,6,7-Trihydroxy-24-oxocholan-24-yl]amino]-ethanesulfonic Acid; N-(3a,6ss,7ss-Trihydroxy-5ss-cholan-24-oyl)-taurine; Tauro-ss-muricholate;
- 2-[4-(3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]ethanesulfonic acid
- 2-[[(4R)-4-[(3R,5R,6S,7R,10R,13R,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid
-
- Inchi: 1S/C26H45NO7S/c1-15(4-7-21(29)27-12-13-35(32,33)34)17-5-6-18-22-19(9-11-25(17,18)2)26(3)10-8-16(28)14-20(26)23(30)24(22)31/h15-20,22-24,28,30-31H,4-14H2,1-3H3,(H,27,29)(H,32,33,34)/t15-,16-,17-,18+,19+,20+,22+,23+,24+,25-,26-/m1/s1
- InChI Key: XSOLDPYUICCHJX-QQXJNSDFSA-N
- SMILES: S(CCNC(CC[C@@H](C)[C@H]1CC[C@@H]2[C@]1(C)CC[C@@H]1[C@@]3(C)CC[C@H](C[C@H]3[C@@H]([C@H]([C@@H]21)O)O)O)=O)(=O)(=O)O
Computed Properties
- Exact Mass: 515.29167395 g/mol
- Monoisotopic Mass: 515.29167395 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 5
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 35
- Rotatable Bond Count: 7
- Complexity: 891
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 11
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 515.7
- XLogP3: 2.6
- Topological Polar Surface Area: 153
N-(3alpha,6beta,7alpha-Trihydroxy-5beta-cholan-24-oyl)-taurine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-475050A-2.5 mg |
Tauro-α-muricholic acid sodium salt, |
25613-05-2 | 2.5 mg |
¥11,304.00 | 2023-07-10 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-475050A-2.5mg |
Tauro-α-muricholic acid sodium salt, |
25613-05-2 | 2.5mg |
¥11304.00 | 2023-09-05 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-475050-1mg |
Tauro-α-muricholic acid sodium salt, |
25613-05-2 | 1mg |
¥6694.00 | 2023-09-05 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-475050B-25mg |
Tauro-α-muricholic acid sodium salt, |
25613-05-2 | 25mg |
¥86492.00 | 2023-09-05 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-475050B-25 mg |
Tauro-α-muricholic acid sodium salt, |
25613-05-2 | 25mg |
¥86,492.00 | 2023-07-10 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-475050-1 mg |
Tauro-α-muricholic acid sodium salt, |
25613-05-2 | 1mg |
¥6,694.00 | 2023-07-10 |
N-(3alpha,6beta,7alpha-Trihydroxy-5beta-cholan-24-oyl)-taurine Related Literature
-
Roger Y. Bello Faraday Discuss., 2021,228, 378-393
-
2. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
-
L. F. Lepre,J. Szala-Bilnik,L. Pison,M. Traïkia,A. A. H. Pádua,R. A. Ando,M. F. Costa Gomes Phys. Chem. Chem. Phys., 2017,19, 12431-12440
-
Chengchun Tang,Yoshio Bando,Chunyi Zhi,Dmitri Golberg Chem. Commun., 2007, 4599-4601
-
5. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
Related Categories
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Taurinated bile acids and derivatives
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Bile acids, alcohols and derivatives Taurinated bile acids and derivatives
Additional information on N-(3alpha,6beta,7alpha-Trihydroxy-5beta-cholan-24-oyl)-taurine
N-(3α,6β,7α-Trihydroxy-5β-cholan-24-oyl)-taurine: A Comprehensive Overview
N-(3α,6β,7α-Trihydroxy-5β-cholan-24-oyl)-taurine (CAS No. 25613-05-2) is a unique compound that has garnered significant attention in the fields of chemistry and pharmacology. This compound is a derivative of cholic acid, a naturally occurring bile acid, and taurine, an amino acid with various biological functions. The combination of these two molecules results in a compound with potential applications in drug delivery systems, as well as in the development of novel therapeutic agents.
The cholic acid backbone of this compound plays a crucial role in its properties. Cholic acid is a bile acid that is known for its ability to solubilize lipids and its role in lipid metabolism. The taurine moiety, on the other hand, is an amino acid that is involved in osmoregulation, membrane stabilization, and neurotransmitter synthesis. The conjugation of these two molecules creates a compound with unique physicochemical properties that make it suitable for various applications.
Recent studies have highlighted the potential of N-(3α,6β,7α-Trihydroxy-5β-cholan-24-oyl)-taurine as a drug carrier. Its ability to form micelles and its amphiphilic nature make it an ideal candidate for encapsulating hydrophobic drugs. This property has led to its exploration in the development of nanocarriers for targeted drug delivery. Researchers have demonstrated that this compound can significantly enhance the solubility and bioavailability of poorly soluble drugs, making it a promising tool in pharmaceutical formulation.
In addition to its role in drug delivery, this compound has also been investigated for its potential in regenerative medicine. Studies have shown that N-(3α,6β,7α-Trihydroxy-5β-cholan-24-oyl)-taurine can promote the differentiation of stem cells into specific cell types. This finding opens up new avenues for its use in tissue engineering and regenerative therapies.
The synthesis of N-(3α,6β,7α-Trihydroxy-5β-cholan-24-oyl)-taurine involves a series of complex chemical reactions. The process typically begins with the isolation of cholic acid from natural sources or through chemical synthesis. The cholic acid is then subjected to various modifications to introduce the taurine group at the 24-position. This step requires precise control over reaction conditions to ensure the formation of the desired product.
One of the key challenges in working with this compound is its limited availability and high cost. Efforts are currently underway to develop more efficient synthesis methods that can scale up production while maintaining high purity levels. Researchers are exploring alternative routes that utilize biocatalysts or green chemistry principles to achieve this goal.
Despite these challenges, the potential benefits of N-(3α,6β,7α-Trihydroxy-5β-cholan-24-oyl)-taurine continue to drive research interest. Its unique combination of properties makes it a valuable tool in both basic and applied research. As our understanding of this compound deepens, it is likely that new applications will emerge that further expand its utility.
In conclusion, N-(3α,6β,7α-Trihydroxy-5β-cholan-24-oyl)-taurine (CAS No. 25613-05-2) is a versatile compound with significant potential in various fields. Its role as a drug carrier and its applications in regenerative medicine highlight its importance as a research tool and therapeutic agent. Continued research into its synthesis and properties will undoubtedly lead to new breakthroughs that advance our understanding of this fascinating molecule.
25613-05-2 (N-(3alpha,6beta,7alpha-Trihydroxy-5beta-cholan-24-oyl)-taurine) Related Products
- 10254-86-1(4-4-(tert-Butyl)phenoxyaniline Hydrochloride)
- 1895362-41-0(2-(2,5-difluoro-4-methylphenyl)methylpyrrolidine)
- 922460-98-8(N-4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide)
- 2624138-10-7(4-(4-Methoxyphenyl)-1-nitrosopyrrolidine-3-carboxylic acid)
- 2171580-18-8(3-(1-aminocyclobutyl)thiolan-3-ol)
- 2641769-57-3(2-(2-methoxyethyl)-6,7-dihydro-5H-indazol-4-one)
- 57080-93-0(14-METHYLPENTADECANOYL CHLORIDE)
- 1267026-38-9(1-(3,4,5-trimethoxyphenyl)cyclopropane-1-carbaldehyde)
- 52921-22-9(2,4-diethyl 3-ethyl-1H-pyrrole-2,4-dicarboxylate)
- 2228217-27-2(3-amino-1-(2-bromopyridin-3-yl)cyclobutane-1-carboxylic acid)




